3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol
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Overview
Description
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol is a complex organic compound that features a purine base linked to a phenolic group through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol typically involves the condensation of 6-hydrazinylpurine with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones
Reduction: Hydrazines
Substitution: Alkylated or acylated phenolic derivatives
Scientific Research Applications
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone linkage allows for the formation of stable complexes with metal ions, which can further influence its biological activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol can be compared with other similar compounds, such as:
6-Hydrazinylpurine: Lacks the phenolic group, making it less versatile in certain reactions.
Salicylaldehyde: Lacks the purine base, limiting its biological applications.
Hydrazones: General class of compounds with varying substituents, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a purine base and a phenolic group, providing a versatile scaffold for various chemical and biological studies.
Properties
Molecular Formula |
C12H10N6O |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
3-[(Z)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H10N6O/c19-9-3-1-2-8(4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5- |
InChI Key |
AGMDIAWFBOQLMY-ZWSORDCHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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